(5E)-5-benzylidene-2-(4-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
(5E)-5-benzylidene-2-(4-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolotriazoles This compound is characterized by its unique structure, which includes a benzylidene group, a bromophenyl group, and a thiazolotriazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-benzylidene-2-(4-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves a multi-step process. One common method starts with the preparation of the thiazolotriazole core, followed by the introduction of the benzylidene and bromophenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-benzylidene-2-(4-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromophenyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted thiazolotriazoles.
Scientific Research Applications
(5E)-5-benzylidene-2-(4-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5E)-5-benzylidene-2-(4-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate
- Disilane-bridged architectures
Uniqueness
(5E)-5-benzylidene-2-(4-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is unique due to its specific structural features, such as the combination of a benzylidene group with a bromophenyl group and a thiazolotriazole core. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
CAS No. |
606952-40-3 |
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Molecular Formula |
C17H10BrN3OS |
Molecular Weight |
384.3 g/mol |
IUPAC Name |
(5E)-5-benzylidene-2-(4-bromophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C17H10BrN3OS/c18-13-8-6-12(7-9-13)15-19-17-21(20-15)16(22)14(23-17)10-11-4-2-1-3-5-11/h1-10H/b14-10+ |
InChI Key |
UTMDLJNGZLEKNH-GXDHUFHOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Br)S2 |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Br)S2 |
Origin of Product |
United States |
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